molecular formula C28H28ClF2N3O B1669228 Clopimozide CAS No. 53179-12-7

Clopimozide

Cat. No.: B1669228
CAS No.: 53179-12-7
M. Wt: 496.0 g/mol
InChI Key: JCZYXTVBWHAWLL-UHFFFAOYSA-N
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Description

Clopimozide is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class. It is known for its high potency and extremely long duration of action, lasting at least one week with a single dose . This compound was developed by Janssen Pharmaceutica but was never marketed . It is primarily used in research settings to study its effects on psychotic symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clopimozide involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(6-chloro-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Clopimozide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clopimozide has several scientific research applications, including:

Mechanism of Action

Clopimozide exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis such as hallucinations and delusions . The compound also exhibits calcium channel antagonism, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Clopimozide is similar to other diphenylbutylpiperidine antipsychotics such as pimozide and penfluridol. this compound is unique due to its extremely long duration of action and high potency .

Similar Compounds:

This compound’s uniqueness lies in its combination of high potency, long duration of action, and relatively low side effect liability compared to other antipsychotics .

Properties

53179-12-7

Molecular Formula

C28H28ClF2N3O

Molecular Weight

496.0 g/mol

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one

InChI

InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35)

InChI Key

JCZYXTVBWHAWLL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Appearance

Solid powder

53179-12-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Clopimozide;  NSC 335305;  NSC-335305;  NSC335305;  R 29764;  R-29764;  R29764; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 1-chloro-4,4-bis(p-fluorophenyl-butane 3.8 parts of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone, 1.4 parts of sodium bicarbonate and 80 parts of absolute ethanol is stirred and refluxed for 24 hours. The reaction mixture is evaporated. Water and toluene are added to the residue and the whole is shaken vigorously. The layers are separated and the toluene layer is dried, filtered and evaporated. The oily residue is purified by column-chromatography over silicagel, using a mixture of chloroform and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The oily residue is triturated in diisopropylether. The solid product is filtered off and crystallized from 4-methyl-2-pentanone, yielding 5-chloro-1{1-[4,4-bis(p-fluorophenyl)butyl]-4-piperidyl}-2-benzimidazolinone; mp. 185.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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